6-bromo-4-fluoro-1,3-benzothiazole
Description
Properties
CAS No. |
1610021-37-8 |
|---|---|
Molecular Formula |
C7H3BrFNS |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-bromo-4-fluoro-1,3-benzothiazole
Core Chemical Properties
While specific quantitative data for 6-bromo-4-fluoro-1,3-benzothiazole is not available, the following table summarizes the known properties of the closely related compound, 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole, to provide an estimated profile.
| Property | Value (for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole) | Reference |
| CAS Number | 1427433-65-5 | [1][2] |
| Molecular Formula | C₈H₅BrFNS | [2] |
| Molecular Weight | 246.10 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [3] |
Synthesis and Reactivity
Benzothiazole derivatives are key intermediates in pharmaceutical and materials science research. Their synthesis and reactivity are well-established, providing a framework for the potential preparation and chemical behavior of this compound.
Proposed Synthetic Pathway
A common and effective method for the synthesis of benzothiazoles involves the reaction of a 2-aminothiophenol derivative with a suitable cyclizing agent. For the target compound, a plausible route would start from 2-amino-5-bromo-3-fluorothiophenol.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-5-bromo-3-fluorothiophenol in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of this compound is governed by the electron-withdrawing nature of the thiazole ring and the substituents on the benzene ring.
-
Electrophilic Aromatic Substitution: The benzothiazole ring is generally deactivated towards electrophilic substitution. The positions of substitution will be directed by the existing bromo and fluoro groups.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing thiazole ring and the fluorine atom may render the benzene ring susceptible to nucleophilic aromatic substitution, potentially at the position ortho or para to the activating groups.
-
Cross-Coupling Reactions: The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups. This is a common strategy for elaborating the benzothiazole core in drug discovery.
Caption: Potential cross-coupling reactions of this compound.
Applications in Drug Development and Materials Science
Benzothiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science.
Biological Significance
The benzothiazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include:
The introduction of fluorine and bromine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.
Materials Science
Benzothiazole derivatives are also utilized in the development of advanced organic materials. Their conjugated π-system can impart desirable electronic and optical properties, making them suitable for applications in:
-
Organic light-emitting diodes (OLEDs)
-
Organic solar cells
-
Fluorescent probes
The specific substitution pattern of this compound could lead to novel materials with tailored functionalities.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive understanding of its likely chemical properties, synthetic accessibility, and potential applications can be inferred from the extensive literature on related benzothiazole derivatives. The presence of both a fluorine and a bromine atom on the benzene ring offers a versatile platform for further chemical modification, making it an attractive, albeit currently underexplored, building block for the development of new pharmaceuticals and functional materials. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological profile.
References
An In-Depth Technical Guide to the 6-Bromo-4-Fluoro-1,3-Benzothiazole Core
An important note on the subject of this guide: Initial searches for "6-bromo-4-fluoro-1,3-benzothiazole" did not yield a specific CAS number or detailed experimental data for this exact unsubstituted compound. However, substantial information is available for the closely related derivative, 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole . Therefore, this guide will focus on the chemical and biological landscape of the this compound core, with specific data and protocols centered around the more extensively documented 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS Number: 1427433-65-5) . This compound serves as a representative example of this class of molecules.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and potential applications of substituted benzothiazoles.
Physicochemical and Structural Data
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and understanding the physicochemical properties of its derivatives is crucial for their application. The following table summarizes the key data for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole.
| Property | Value |
| CAS Number | 1427433-65-5 |
| Molecular Formula | C₈H₅BrFNS |
| Molecular Weight | 246.0994 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| InChI | InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
| InChI Key | BRJHPBPSYPUGCM-UHFFFAOYSA-N |
| Storage Conditions | Room temperature |
Synthesis of the Benzothiazole Core
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry.[1] These compounds are typically synthesized through the condensation of 2-aminothiophenols with various electrophilic partners.
A general synthetic workflow for producing substituted benzothiazoles is illustrated below. This process often involves the reaction of a substituted 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride, which introduces the substituent at the 2-position of the benzothiazole ring.
General synthetic workflow for substituted benzothiazoles.
Experimental Protocol: Synthesis of a 2-Methyl-Benzothiazole Derivative
While a specific protocol for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole is not publicly detailed, the following procedure for a related compound, 6-bromo-2-methyl-1,3-benzothiazole, illustrates the general methodology. This can be adapted by using the appropriately substituted 2-aminothiophenol.
Reaction: Synthesis of 6-bromo-2-methyl-1,3-benzothiazole from N-(4-bromo-2-iodophenyl)acetamide.
Materials:
-
N-(4-bromo-2-iodophenyl)acetamide
-
N,N-dimethylformamide (DMF)
-
Sodium sulfide nonahydrate
-
Copper(I) iodide
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve N-(4-bromo-2-iodophenyl)acetamide (2.00 mmol) in DMF (4.00 mL).
-
Add sodium sulfide nonahydrate (6.00 mmol) and copper(I) iodide (0.200 mmol) to the solution.
-
Stir the reaction mixture at 80 °C until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and add concentrated hydrochloric acid (1.6 mL).
-
Continue stirring at 80 °C for 12 hours.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1, v/v) eluent to yield 6-bromo-2-methyl-1,3-benzothiazole.
Applications in Drug Discovery and Development
The 1,3-benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of benzothiazole are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for developing more complex, biologically active molecules.[2][3]
The diverse applications of benzothiazole derivatives in drug discovery are summarized in the table below.
| Therapeutic Area | Application/Activity |
| Oncology | Inhibition of various kinases, anti-proliferative effects |
| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic activities |
| Inflammation | Anti-inflammatory properties |
| Neurodegenerative Diseases | Potential for development of neuroprotective agents |
| Material Science | Employed in the creation of advanced organic materials with specific electronic or optical properties.[2] |
Hypothetical Signaling Pathway Inhibition
Many benzothiazole-based compounds exert their biological effects by inhibiting key enzymes in cellular signaling pathways. For instance, some derivatives act as kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a hypothetical scenario where a benzothiazole derivative inhibits a kinase in a cancer-related signaling pathway, thereby blocking downstream signaling that leads to cell proliferation.
Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols in Biological Evaluation
Given the significant interest in the antimicrobial properties of benzothiazole derivatives, a common experimental procedure is the determination of the Minimum Inhibitory Concentration (MIC) against various microbial strains.
Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials and Equipment:
-
Test compound (e.g., a synthesized 6-bromo-4-fluoro-benzothiazole derivative) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Pipettes and sterile tips.
-
Incubator.
-
Microplate reader (optional, for quantitative measurement).
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in the liquid growth medium directly in the 96-well plate. The concentration range can be, for example, from 256 µg/mL down to 0.5 µg/mL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only). If a solvent like DMSO is used, a solvent control should also be included.
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader to quantify growth inhibition.
-
The following workflow diagram outlines the key steps in the broth microdilution assay.
Workflow for MIC determination by broth microdilution.
Conclusion
The this compound core represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While detailed biological data on the specific unsubstituted compound is scarce, the readily available information on its 2-methyl derivative highlights its role as a key building block in medicinal chemistry and material science. The established synthetic routes and the diverse biological activities associated with the benzothiazole family underscore the continued importance of this heterocyclic system in scientific research and drug discovery. Further investigation into the biological effects of various derivatives of the this compound core is warranted to explore their full therapeutic potential.
References
Technical Guide: 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 6-bromo-4-fluoro-1,3-benzothiazole. The information is curated for professionals in research and drug development.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Canonical SMILES | C1=C(C2=C(C=C1F)N=CS2)Br |
Synthesis and Experimental Protocols
General Synthesis of Substituted Benzothiazoles
A common method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. For this compound, the synthesis could conceptually proceed as follows:
Reaction Scheme:
Caption: General synthetic pathway for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromo-3-fluorothiophenol in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add an equimolar amount of formic acid. Alternatively, other reagents like formylating agents can be used.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to yield the pure this compound.
Characterization Protocols
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The fluorine (¹⁹F) and bromine isotopes will induce characteristic splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Potential Biological Significance and Therapeutic Applications
Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making them a significant scaffold in medicinal chemistry.[1][2][3] While the specific biological profile of this compound is not yet reported, its structural features suggest potential for various therapeutic applications.
The presence of halogen atoms (bromine and fluorine) can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.
Potential Signaling Pathways and Therapeutic Targets
Based on the known activities of similar benzothiazole derivatives, potential areas of investigation for this compound include:
-
Antimicrobial Activity: Many benzothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][5]
-
Anticancer Activity: The benzothiazole nucleus is a component of several compounds with antitumor properties.[6]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as cholinesterases, which is relevant for neurodegenerative diseases like Alzheimer's.[1][7]
The following diagram illustrates a generalized workflow for the screening of novel benzothiazole derivatives for potential therapeutic applications.
Caption: A workflow for the synthesis, screening, and development of novel benzothiazole derivatives.
Conclusion
This compound represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern warrants exploration of its biological activities. The protocols and workflows presented in this guide provide a framework for the synthesis, characterization, and evaluation of this and other related benzothiazole derivatives.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
A Technical Guide to 6-bromo-4-fluoro-1,3-benzothiazole and Its Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold in the field of medicinal chemistry.[1] Derivatives of benzothiazole are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[2][3] Their structural versatility and ability to interact with a diverse range of biological targets have made them invaluable in the design and discovery of new therapeutic agents.[2][4] Several benzothiazole-based molecules are used in clinical practice, such as Riluzole (for amyotrophic lateral sclerosis), and others are key components in diagnostic agents.[3][5] This guide focuses on the specific derivative, 6-bromo-4-fluoro-1,3-benzothiazole, situating it within the broader context of its chemical class to explore its synthetic pathways and potential applications in drug development.
Physicochemical and Structural Information
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from closely related analogs. The introduction of bromine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. For context, data for the related compound 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole is presented below.
Table 1: Physicochemical Properties of a Related Benzothiazole Derivative
| Property | Value (for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole) | Source |
| Molecular Formula | C₈H₅BrFNS | [6][7] |
| Molecular Weight | 246.10 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥98% | [6] |
| CAS Number | 1427433-65-5 | [6][8] |
Synthesis of Halogenated Benzothiazoles
The synthesis of substituted benzothiazoles can be achieved through several established chemical routes. A common method involves the reaction of an appropriately substituted aniline with a source of thiocyanate. For halogenated derivatives like this compound, a plausible synthetic pathway would start from 2-amino-3-bromo-5-fluorothiophenol.
General Experimental Protocol: Synthesis from o-Aminothiophenols
A primary route to the benzothiazole core is the condensation of an o-aminothiophenol with a carboxylic acid or its equivalent. The following is a representative protocol that can be adapted for specific derivatives.
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the substituted o-aminothiophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or a polyphosphoric acid medium.
-
Addition of Reagents: Add the corresponding carboxylic acid or acyl chloride (1.1 equivalents). For the synthesis of the parent 1,3-benzothiazole (unsubstituted at position 2), formic acid or trimethoxymethane can be used.
-
Reaction Condition: Heat the mixture under reflux for several hours (typically 4-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.
-
Purification: Filter the crude solid, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[9]
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzothiazole derivative.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole [myskinrecipes.com]
- 8. 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. Page loading... [guidechem.com]
Technical Guide: Solubility Profile of 6-bromo-4-fluoro-1,3-benzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-bromo-4-fluoro-1,3-benzothiazole, a key intermediate in pharmaceutical research and organic synthesis.[1][2] While publicly available quantitative solubility data for this specific compound in common organic solvents is limited, this document provides a comprehensive framework for researchers to determine its solubility profile. The following sections offer a structured data presentation template, a detailed experimental protocol based on established methodologies, and a visual representation of the experimental workflow.
Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined values. This standardized format will facilitate data comparison across different laboratories and studies.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Ethanol | C₂H₅OH | 5.2 | |||
| Methanol | CH₃OH | 6.6 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Acetonitrile | C₂H₃N | 6.2 | |||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | |||
| Toluene | C₇H₈ | 2.4 |
Experimental Protocol for Solubility Determination
The following protocol outlines a general procedure for determining the solubility of a solid compound like this compound in an organic solvent using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[3][4] This method is considered a reliable way to determine thermodynamic solubility.[4]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method (i.e., select an appropriate column, mobile phase, flow rate, and detector wavelength).
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
3. Alternative Methods:
Other methods for solubility determination include:[3]
-
Nephelometry: A rapid method for determining kinetic solubility.[5]
-
UV-Spectrometry: Can be used for quantification if the compound has a suitable chromophore.
-
Solution Calorimetry: A technique that measures the heat of dissolution and can be advantageous for highly viscous solutions.[6]
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole [myskinrecipes.com]
- 2. 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole [myskinrecipes.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. sciforum.net [sciforum.net]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 6-bromo-4-fluoro-1,3-benzothiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the inquiry regarding the melting point of 6-bromo-4-fluoro-1,3-benzothiazole. Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data for the melting point of this compound could be located. The information available pertains to structurally similar compounds.
This document summarizes the available data for these related benzothiazole derivatives to provide a comparative context for researchers.
Data on this compound Analogs
While data for the target compound is unavailable, information for closely related structures has been compiled below. It is crucial to note that these are distinct chemical entities, and their properties may differ significantly from those of this compound.
Physicochemical Data
The following table summarizes the available physicochemical data for analogs of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | 1427433-65-5 | C₈H₅BrFNS | 246.10 | Solid[1] | Not available |
| 4-bromo-6-fluoro-1,3-benzothiazol-2-amine | Not Available | C₇H₄BrFN₂S | 247.09 | Solid | Not available |
| 2-bromo-6-fluoro-1,3-benzothiazole | 152937-04-7 | C₇H₃BrFNS | 232.07 | Not available | Not available |
Data not available in the searched resources.
Experimental Protocols
No experimental protocols for the synthesis or melting point determination of this compound were found in the public domain.
For general guidance, the synthesis of substituted benzothiazoles often involves the condensation of a substituted 2-aminothiophenol with a suitable electrophile. A general synthetic pathway is illustrated below.
General Synthetic Workflow for Benzothiazole Derivatives
Caption: General workflow for the synthesis of benzothiazole derivatives.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. Benzothiazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] However, without experimental data for the specific compound , no definitive statements can be made.
Due to the absence of data on biological interactions, no signaling pathway diagrams can be provided at this time.
Conclusion
This technical guide has established that there is currently no publicly available data on the melting point of this compound. Data for structurally related compounds have been presented for comparative purposes, though it is emphasized that these are distinct molecules. The lack of experimental protocols and biological data for the target compound highlights a gap in the scientific literature. Researchers interested in this specific molecule will likely need to undertake its synthesis and characterization to determine its physicochemical and biological properties.
References
An In-depth Technical Guide on the Reactivity and Stability of 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-4-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound that holds potential as a building block in medicinal chemistry and materials science. Its utility stems from the presence of three key features: a benzothiazole core, a bromine atom, and a fluorine atom. The benzothiazole moiety is a well-established pharmacophore found in a variety of biologically active compounds. The bromine and fluorine substituents offer opportunities for further functionalization through various cross-coupling and substitution reactions, allowing for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the predicted reactivity and stability of this compound based on established principles of organic chemistry and data from related compounds.
Note: Specific experimental data for this compound is limited in the public domain. The information presented herein is largely extrapolated from the known reactivity of similarly substituted benzothiazoles and halogenated aromatic compounds.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNS | Inferred |
| Molecular Weight | 232.07 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Reactivity Analysis
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing effects of the fluorine and bromine atoms, the inherent electronic nature of the benzothiazole ring system, and the specific positions of the substituents.
Reactivity of the C-Br Bond (Position 6)
The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing a powerful tool for molecular diversification.
a) Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for introducing new aryl or vinyl substituents at the 6-position.
b) Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling with an alkene in the presence of a palladium catalyst and a base.
c) Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
d) Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling with an amine.
Experimental Workflow for a Generic Suzuki-Miyaura Coupling Reaction:
Caption: Generic workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity of the C-F Bond (Position 4)
The carbon-fluorine bond is generally the strongest carbon-halogen bond, making it less reactive than the carbon-bromine bond under typical cross-coupling conditions. This differential reactivity allows for selective functionalization at the 6-position while leaving the 4-fluoro substituent intact.
However, under specific conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ) . The electron-withdrawing nature of the benzothiazole ring system can activate the C-F bond towards attack by strong nucleophiles. The rate of this reaction is dependent on the nature of the nucleophile and the reaction conditions (e.g., high temperature, use of a strong base).
Logical Relationship for Halogen Reactivity:
Caption: Reactivity pathways based on reaction conditions.
Reactivity of the Thiazole Ring
The thiazole ring itself can undergo certain reactions. The C2-position of the benzothiazole is the most acidic proton and can be deprotonated with a strong base to form a nucleophile, which can then react with various electrophiles. However, in the case of this compound, reactions involving the halogen substituents are generally more facile and synthetically useful.
Stability
The stability of this compound is expected to be good under standard laboratory conditions.
-
Thermal Stability: Benzothiazole derivatives are generally thermally stable. Significant decomposition would likely require elevated temperatures, although specific data for this compound is unavailable.
-
Chemical Stability:
-
Acidic Conditions: The benzothiazole ring is generally stable to acidic conditions.
-
Basic Conditions: While stable to mild bases, strong bases, especially at elevated temperatures, could promote nucleophilic substitution of the fluorine atom.
-
Oxidative/Reductive Conditions: The molecule's stability towards strong oxidizing or reducing agents would need to be experimentally determined. The thiazole ring can be susceptible to oxidation under harsh conditions.
-
-
Photostability: Many aromatic heterocyclic compounds are sensitive to UV light. It is advisable to store this compound in a light-protected container.
Experimental Protocols
Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Disclaimer: This is a hypothetical protocol and requires optimization and safety assessment before implementation.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-fluoro-6-phenyl-1,3-benzothiazole.
Conclusion
This compound is a promising synthetic intermediate. Its reactivity is dominated by the C-Br bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions. The C-F bond is more robust but can undergo nucleophilic aromatic substitution under more forcing conditions, offering a pathway for sequential functionalization. The benzothiazole core is generally stable, providing a solid scaffold for the construction of more complex molecules. Further experimental investigation is necessary to fully elucidate the specific reaction kinetics, yields, and stability parameters of this compound, which will be crucial for its successful application in drug discovery and materials science.
An In-depth Technical Guide to 6-Bromo-4-fluoro-1,3-benzothiazole and its Core Analogue
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide focuses on 6-bromo-4-fluoro-1,3-benzothiazole and its closely related, more extensively documented analogue, 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole. Due to a scarcity of published data on the unsubstituted parent compound, this guide will leverage the available information on its 2-methyl analogue as a primary reference point to provide a comprehensive overview of the synthesis, properties, and potential applications of this important chemical class.
The strategic placement of bromo and fluoro substituents on the benzothiazole ring system offers unique electronic properties that are highly valuable in the design of novel therapeutic agents. These halogenated benzothiazoles serve as key intermediates in the synthesis of more complex molecules targeting a range of diseases.
Discovery and History
The specific discovery of this compound is not well-documented in publicly available literature, suggesting it likely emerged as a synthetic intermediate rather than a compound with a landmark discovery. Its history is intertwined with the broader development of benzothiazole derivatives in pharmaceutical research. The related compound, 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS Number: 1427433-65-5), appears in the chemical literature primarily as a building block in organic synthesis. The development of such compounds is driven by the need for novel structural motifs in drug discovery programs, particularly those targeting cancer and infectious diseases.
Physicochemical Properties
While specific data for this compound is limited, the properties of its 2-methyl analogue provide valuable insights.
| Property | Value (for 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole) |
| Molecular Formula | C₈H₅BrFNS |
| Molecular Weight | 246.10 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| InChI | InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
| InChIKey | BRJHPBPSYPUGCM-UHFFFAOYSA-N |
| CAS Number | 1427433-65-5 |
Experimental Protocols: Synthesis
The synthesis of substituted benzothiazoles can be achieved through several established routes. A general and widely applicable method is the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. For 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole, a plausible synthetic route would involve the reaction of 2-amino-5-bromo-3-fluorothiophenol with acetic anhydride or acetyl chloride.
A general experimental protocol for the synthesis of 2-substituted benzothiazoles is as follows:
General Procedure for the Synthesis of 2-Alkyl/Aryl-Benzothiazoles:
-
A mixture of the appropriately substituted 2-aminothiophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in a suitable solvent (e.g., toluene, xylene, or a high-boiling point alcohol) with a catalytic amount of a dehydrating agent (e.g., polyphosphoric acid or Eaton's reagent).
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.
Caption: General synthesis of 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole.
Applications in Drug Discovery and Medicinal Chemistry
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 6-bromo-4-fluoro-benzothiazole core is a valuable pharmacophore due to the following reasons:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
-
Metabolic Stability: The fluorine atom can increase metabolic stability and improve pharmacokinetic properties of a drug candidate.
-
Lipophilicity: The presence of halogens increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
Derivatives of this core structure are being investigated for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic scaffold, and benzothiazoles are a popular choice.
-
Antimicrobial Agents: The benzothiazole nucleus is found in several compounds with antibacterial and antifungal activity.
-
Anticancer Agents: A number of benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.
Unlocking the Potential of 6-bromo-4-fluoro-1,3-benzothiazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and unique photophysical properties. Among the vast library of substituted benzothiazoles, 6-bromo-4-fluoro-1,3-benzothiazole emerges as a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. The strategic placement of a bromine atom and a fluorine atom on the benzene ring offers unique opportunities for chemical modification and modulation of physicochemical properties. This technical guide provides an in-depth analysis of potential research areas for this compound, complete with hypothetical experimental protocols, tabulated data from structurally related compounds, and visualizations of relevant biological pathways and experimental workflows.
Core Chemical Information
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₃BrFNS | Calculated |
| Molecular Weight | 231.07 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar benzothiazoles[1] |
| Solubility | Expected to be soluble in common organic solvents | General solubility of benzothiazoles |
| Purity | Commercially available up to 98% | Supplier Data[1] |
Potential Research Areas and Applications
Based on extensive research into the benzothiazole class of compounds, two primary areas of investigation are proposed for this compound: oncology and neuroscience , with a focus on Alzheimer's disease diagnostics.
Oncology: Kinase Inhibitors
Rationale: The benzothiazole nucleus is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2] The bromine at the 6-position can serve as a handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine at the 4-position can enhance metabolic stability and binding affinity.
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf are kinases that have been successfully targeted by benzothiazole derivatives.[3][4]
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and proposed inhibition by a this compound derivative.
Representative Biological Activity Data for Benzothiazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 2-Phenyl-benzothiazoles | EGFR | Moderate to Good | MCF-7 | [5][6] |
| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 | 0.194 | - | [3] |
| Benzothiazole-Thiadiazole Hybrids | B-Raf | 0.071 | - | [3] |
| Thiazole Derivatives | CK2 | 0.4 | - | [7] |
Alzheimer's Disease: β-Amyloid Plaque Imaging Agents
Rationale: Certain benzothiazole derivatives, structurally similar to Thioflavin T, have shown high affinity for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[8][9][10] These compounds can be radiolabeled (e.g., with ¹⁸F or ¹¹C) for use as positron emission tomography (PET) imaging agents to diagnose and monitor the progression of the disease. The fluorine atom at the 4-position of this compound makes it a prime candidate for the development of ¹⁸F-labeled PET tracers. The bromine atom can be used to modulate the lipophilicity and blood-brain barrier penetration of the molecule.
Hypothetical Experimental Workflow: β-Amyloid Plaque Imaging
Caption: Workflow for the development and application of a ¹⁸F-labeled this compound PET tracer for β-amyloid imaging.
Representative Binding Affinity Data for Benzothiazole-Based Aβ Imaging Agents
| Compound Class | Target | Kᵢ (nM) | Reference |
| Benzothiazole-Bithiophene Hybrids | Aβ Aggregates | 0.11 - 4.64 | [10] |
| 6-Methyl-2-(4'-fluorophenyl)-1,3-benzothiazole | Aβ Plaques | 5.7 ± 1.8 | [11] |
| 6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | Aβ Fibrils | 10.0 ± 1.0 |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not documented, a plausible synthetic route can be devised based on established methods for benzothiazole synthesis. The most common approach involves the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol for the Synthesis of this compound
Materials:
-
2-Amino-5-bromo-3-fluorothiophenol (1 mmol, 221.08 mg)
-
Formic acid (98-100%, 5 mL)
-
Toluene (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of 2-amino-5-bromo-3-fluorothiophenol in toluene, add formic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Note: This is a hypothetical protocol and would require optimization. The synthesis of the starting material, 2-amino-5-bromo-3-fluorothiophenol, would likely involve a multi-step sequence starting from a commercially available substituted aniline.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic and diagnostic agents. The presence of both bromine and fluorine atoms provides a unique combination of properties that can be exploited in drug design. Future research should focus on the efficient synthesis of this core structure and its derivatives, followed by systematic screening for biological activity, particularly as kinase inhibitors and β-amyloid plaque imaging agents. The detailed exploration of structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these novel compounds. The data and protocols presented in this guide, though based on analogous structures, provide a solid foundation and a clear roadmap for initiating research into this exciting area of chemical and pharmaceutical science.
References
- 1. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-bromothiazole | 3034-22-8 | FA13214 | Biosynth [biosynth.com]
- 4. Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
Methodological & Application
Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole from 2-amino-5-bromobenzothiazole
Application Notes and Protocols: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of this compound, a fluorinated benzothiazole derivative of interest in medicinal chemistry and materials science. The synthesis is achieved via the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring. Due to the substitution pattern of the target molecule, the protocol outlines the conversion from 4-amino-6-bromo-1,3-benzothiazole. The direct conversion from 2-amino-5-bromobenzothiazole to this compound is not feasible in a single step and would necessitate a more complex, multi-step synthetic route.
Synthetic Strategy
The core of this synthetic protocol is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[1][2] This two-step process involves:
-
Diazotization: The primary aromatic amine, 4-amino-6-bromo-1,3-benzothiazole, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. In the presence of fluoroboric acid (HBF₄), this precipitates as a relatively stable diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then gently heated, leading to the decomposition of the salt. This process releases nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride, this compound.
This method is generally preferred for the synthesis of aryl fluorides over direct fluorination due to its selectivity and milder conditions.[3]
Experimental Protocol
This protocol details the synthesis of this compound from 4-amino-6-bromo-1,3-benzothiazole.
Materials and Reagents:
-
4-amino-6-bromo-1,3-benzothiazole
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-amino-6-bromo-1,3-benzothiazole (1.0 eq) in a 48% aqueous solution of fluoroboric acid (4.0 eq).
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with cold water, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying.
-
Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care, avoiding friction and heat.
Step 2: Thermal Decomposition to this compound
-
Place the dry diazonium tetrafluoroborate salt in a round-bottom flask.
-
Heat the salt gently and carefully in an oil bath. The decomposition usually starts between 100-140 °C and is accompanied by the evolution of nitrogen and boron trifluoride gases. This step should be performed in a well-ventilated fume hood.
-
Continue heating until the gas evolution ceases.
-
The crude product, a dark oil or solid, remains in the flask.
Step 3: Work-up and Purification
-
Allow the flask to cool to room temperature.
-
Extract the crude product with diethyl ether or ethyl acetate.
-
Wash the organic extract with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Amount (g) |
| 4-amino-6-bromo-1,3-benzothiazole | 229.10 | 1.0 | 10 | 2.29 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11 | 0.76 |
| Fluoroboric Acid (HBF₄, 48% aq.) | 87.81 | 4.0 | 40 | 7.32 (sol) |
| Product: this compound | 232.08 | - | - | - |
| Expected Yield (60%) | 1.39 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-4-fluoro-1,3-benzothiazole with various aryl and heteroaryl boronic acids. The synthesis of 6-aryl-4-fluoro-1,3-benzothiazole derivatives is of significant interest in medicinal chemistry due to the established biological activities of the benzothiazole scaffold, including antimicrobial and anticancer properties. These protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of novel benzothiazole-based compounds for drug discovery and development.
Introduction
The benzothiazole moiety is a privileged heterocyclic scaffold found in a wide range of biologically active compounds. The introduction of aryl or heteroaryl substituents at the 6-position via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating novel chemical entities with potentially enhanced or modulated biological activities. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.
This application note focuses on the Suzuki coupling of this compound. The presence of the fluorine atom at the 4-position can influence the electronic properties of the molecule and, consequently, its reactivity and biological interactions. The following sections provide a general reaction scheme, a summary of typical reaction conditions, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid for transmetalation to the palladium center.
Figure 1: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, several palladium-based catalyst systems can be employed. Below is a table summarizing representative conditions and expected yield ranges for the coupling with different classes of boronic acids, based on protocols for structurally similar heteroaromatic bromides.
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield Range (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 90-98% |
| 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70-85% |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 65-80% |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 75-90% |
Note: The yields presented are typical ranges and may vary depending on the specific boronic acid used and the scale of the reaction. Optimization of reaction conditions is recommended for each specific substrate.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol, 232 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg), to the vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 6-aryl-4-fluoro-1,3-benzothiazole.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 6-aryl-4-fluoro-1,3-benzothiazole derivatives.
Caption: A typical experimental workflow for Suzuki coupling.
Conceptual Biological Signaling Pathway
Benzothiazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. The diagram below provides a conceptual overview of how a hypothetical 6-aryl-4-fluoro-1,3-benzothiazole derivative might interfere with a generic cancer cell signaling cascade.
Caption: Conceptual inhibition of a cancer signaling pathway.
Application Notes and Protocols: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-bromo-4-fluoro-1,3-benzothiazole derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step process commencing with the commercially available 4-bromo-2-fluoroaniline.
Overall Synthetic Scheme
The synthesis of this compound derivatives is achieved through two key transformations:
-
Formation of the Intermediate: Synthesis of 2-amino-5-bromo-3-fluorothiophenol from 4-bromo-2-fluoroaniline. This is typically achieved via a diazotization reaction followed by the introduction of a sulfur-containing group, which is subsequently reduced to a thiol.
-
Cyclization: Condensation of the 2-amino-5-bromo-3-fluorothiophenol intermediate with various carbonyl-containing compounds (e.g., aldehydes, carboxylic acids, or acyl chlorides) to form the final 2-substituted-6-bromo-4-fluoro-1,3-benzothiazole derivatives.
Experimental Protocols
Part 1: Synthesis of 2-amino-5-bromo-3-fluorothiophenol (Intermediate)
This protocol is a general method adapted from standard procedures for the synthesis of aminothiophenols from anilines.
Materials:
-
4-bromo-2-fluoroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 4-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Xanthate Formation:
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution. A colored solid should precipitate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Hydrolysis to Thiophenol:
-
Reflux the dried xanthate intermediate in an ethanolic solution of NaOH or KOH for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with HCl to precipitate the crude 2-amino-5-bromo-3-fluorothiophenol.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.
-
Part 2: Synthesis of 2-Substituted-6-bromo-4-fluoro-1,3-benzothiazole Derivatives
The 2-substituent on the benzothiazole ring can be varied by choosing the appropriate aldehyde or carboxylic acid derivative for the cyclization reaction.
Method A: Cyclization with Aldehydes
Materials:
-
2-amino-5-bromo-3-fluorothiophenol (from Part 1)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of a protic acid (e.g., HCl) or a Lewis acid
Procedure:
-
Dissolve 2-amino-5-bromo-3-fluorothiophenol (1 equivalent) and the desired substituted aldehyde (1.1 equivalents) in ethanol.
-
Add a few drops of the acid catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Method B: Cyclization with Carboxylic Acids or Acyl Chlorides
Materials:
-
2-amino-5-bromo-3-fluorothiophenol (from Part 1)
-
Substituted carboxylic acid or acyl chloride (e.g., benzoic acid or benzoyl chloride)
-
Polyphosphoric acid (PPA) for carboxylic acids, or a base (e.g., triethylamine) for acyl chlorides
-
Toluene or Dioxane as solvent
Procedure (with Acyl Chloride):
-
Dissolve 2-amino-5-bromo-3-fluorothiophenol (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent like toluene or dioxane.
-
Slowly add the acyl chloride (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off any salt formed, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound derivatives based on typical yields for similar reactions reported in the literature.
| Step | Reactants | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | 4-bromo-2-fluoroaniline | 2-amino-5-bromo-3-fluorothiophenol | 60-70 | 6-8 | 0-100 |
| 2a | 2-amino-5-bromo-3-fluorothiophenol, Benzaldehyde | 6-bromo-4-fluoro-2-phenyl-1,3-benzothiazole | 80-95 | 2-4 | Reflux |
| 2b | 2-amino-5-bromo-3-fluorothiophenol, Benzoyl chloride | 6-bromo-4-fluoro-2-phenyl-1,3-benzothiazole | 75-90 | 3-6 | Reflux |
Mandatory Visualization
Application Notes and Protocols: 6-bromo-4-fluoro-1,3-benzothiazole in Organic Electronics
For: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of 6-bromo-4-fluoro-1,3-benzothiazole in organic electronics is not extensively available in current literature. The following application notes and protocols are based on the well-established roles of the broader class of benzothiadiazole (BT) derivatives in organic electronics. These notes are intended to provide a foundational understanding and a starting point for research and development of new materials based on the this compound scaffold.
Introduction: The Role of Benzothiadiazole in Organic Electronics
Benzothiadiazole (BT) and its derivatives are a critically important class of electron-deficient (acceptor) building blocks used in the synthesis of high-performance organic semiconductors. Their strong electron-withdrawing nature, when incorporated into a conjugated polymer backbone alongside an electron-donating (donor) unit, allows for the tuning of the material's electronic and optical properties. This donor-acceptor (D-A) strategy is fundamental to the design of materials for various organic electronic devices.
The this compound structure possesses key features that make it a promising candidate for this field:
-
Benzothiazole Core: An inherent electron-accepting unit.
-
Fluoro Substituent: Fluorination is a common strategy to lower the energy levels (HOMO and LUMO) of organic semiconductors, which can improve air stability and increase the open-circuit voltage in organic solar cells.
-
Bromo Substituent: The bromine atom provides a reactive site for further chemical modification, such as cross-coupling reactions (e.g., Suzuki, Stille), enabling the incorporation of this unit into larger conjugated systems.
Potential Applications in Organic Electronics
Based on the performance of analogous benzothiadiazole derivatives, this compound could be a valuable building block for materials in the following applications:
Organic Field-Effect Transistors (OFETs)
In OFETs, benzothiadiazole-containing polymers can act as the active semiconductor layer. The strong intermolecular interactions promoted by the BT unit can facilitate charge transport. Copolymers based on benzothiadiazole have demonstrated high charge carrier mobilities.
Organic Solar Cells (OSCs)
This is one of the most successful applications for benzothiadiazole derivatives. In bulk-heterojunction OSCs, a blend of a donor and an acceptor material forms the active layer. Polymers containing the BT unit can function as either the donor or the acceptor component. The fluorination of the benzothiadiazole unit is a particularly effective strategy for enhancing the power conversion efficiency (PCE) of OSCs.
Organic Light-Emitting Diodes (OLEDs)
Benzothiadiazole derivatives are also used in the development of materials for OLEDs. Their electronic properties can be tuned to achieve emission in different parts of the spectrum.
Data from Related Benzothiadiazole-Based Polymers
The following tables summarize the performance of some representative benzothiadiazole-based polymers in OFETs and OSCs. This data provides a benchmark for what could be achievable with new polymers derived from this compound.
Table 1: Performance of Benzothiadiazole-Based Polymers in OFETs
| Polymer/Compound | Donor Co-monomer | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| CP3 | Bithiophene | 0.67 | - | |
| 1 | Carbazole | 10⁻⁴ | 10⁵ |
Table 2: Performance of Fluorinated Benzothiadiazole-Based Polymers in OSCs
| Polymer | Acceptor | Open-Circuit Voltage (V) | Power Conversion Efficiency (%) | Reference |
| PBDTSF-FBT | - | - | 11.66 | |
| PBT4T-Cl | - | - | 11.18 | |
| High Molecular Weight P4TFBT | PC₇₁BM | - | 7.45 | |
| PPh-1F-HD | PC₇₁BM | - | 7.64 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of new materials based on this compound.
Generalized Protocol for Synthesis of a Donor-Acceptor Polymer via Stille Coupling
This protocol describes a common method for synthesizing conjugated polymers where the bromine atom on the this compound can be utilized.
Objective: To synthesize a copolymer of this compound (as the acceptor unit) with a distannylated donor monomer.
Materials:
-
This compound
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and the distannylated donor monomer in anhydrous toluene.
-
Add the palladium catalyst (Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (P(o-tol)₃, 8-16 mol%).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-72 hours. Monitor the reaction progress by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Generalized Protocol for Fabrication of a Bulk-Heterojunction Organic Solar Cell
Objective: To fabricate and test a solar cell device using a newly synthesized polymer.
Materials:
-
The synthesized donor polymer
-
An acceptor material (e.g., PC₇₁BM)
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Solvent (e.g., chlorobenzene or o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Ca, Al, or LiF/Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Dissolve the synthesized polymer and the acceptor material (e.g., in a 1:1.5 weight ratio) in the chosen solvent. Spin-coat the solution onto the PEDOT:PSS layer to form the active layer. Anneal the film at an optimized temperature (e.g., 80-120 °C) to control the morphology.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode layer (e.g., 1 nm LiF followed by 100 nm Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
Visualizations
Caption: Donor-Acceptor Copolymer Structure.
Application Notes and Protocols: 6-bromo-4-fluoro-1,3-benzothiazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-4-fluoro-1,3-benzothiazole as a key starting material in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of pan-RAF inhibitors, exemplified by the clinical candidate TAK-632, which targets the RAS-RAF-MEK-ERK signaling pathway, a critical mediator of cell proliferation and survival.[1][2][3]
Introduction to this compound in Kinase Inhibitor Synthesis
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The specific substitution pattern of this compound offers several advantages for drug design and synthesis. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around this position to optimize potency and selectivity. The fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability.
A prominent example of a kinase inhibitor derived from a 6-substituted-4-fluoro-1,3-benzothiazole core is TAK-632, a potent pan-RAF inhibitor.[1][2][4][5] TAK-632 has demonstrated significant antitumor efficacy in preclinical models of melanoma with both BRAF and NRAS mutations.[1][5]
Key Target: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and NRAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and thyroid cancer.
Quantitative Data: Biological Activity of TAK-632
The following table summarizes the in vitro inhibitory activity of TAK-632 against various RAF kinase isoforms and other selected kinases.
| Kinase Target | IC50 (nM) | Reference |
| CRAF | 1.4 | [4] |
| BRAF (V600E) | 2.4 | [4] |
| BRAF (wild-type) | 8.3 | [4] |
| PDGFRβ | 120 | [4] |
| FGFR3 | 120 | [4] |
| GSK3β | 790 | [4] |
| CDK2 | >1000 | [4] |
| p38α | >1000 | [4] |
| TIE2 | 790 | [4] |
| CDK1 | 790 | [4] |
Table 1: In vitro kinase inhibitory activity of TAK-632.
The cellular activity of TAK-632 has been demonstrated in various cancer cell lines.
| Cell Line | Genotype | Cellular Assay | GI50 (nM) | Reference |
| A375 | BRAF (V600E) | Antiproliferation | 40-190 | [4] |
| SK-MEL-2 | NRAS (Q61K) | Antiproliferation | 190-250 | [4] |
| HMVII | NRAS (Q61K) | pMEK Inhibition | 49 | [4] |
| HMVII | NRAS (Q61K) | pERK Inhibition | 50 | [4] |
Table 2: Cellular activity of TAK-632 in cancer cell lines.
Experimental Protocols
The following protocols outline the key synthetic steps for the preparation of a pan-RAF inhibitor, TAK-632, starting from this compound. These are generalized procedures based on established synthetic methodologies for similar compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of this compound with a suitable boronic acid or ester to introduce a key structural motif.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-fluoro-1H-indazol-5-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the introduction of an amino group at a specific position on the benzothiazole core, which is a common step in building kinase inhibitors.
Materials:
-
A bromo-substituted benzothiazole derivative (e.g., the product from Protocol 1)
-
An amine (e.g., a primary or secondary amine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., NaOtBu or K3PO4)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the bromo-substituted benzothiazole derivative (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (0.02-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent, followed by the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic substitution pattern allows for the efficient construction of complex molecules with potent and selective inhibitory activity against key cancer targets such as the RAF kinases. The protocols provided herein offer a foundation for the development of novel therapeutics targeting aberrant kinase signaling in cancer and other diseases.
References
- 1. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Experimental Procedure for the N-arylation of 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-arylation of 6-bromo-4-fluoro-1,3-benzothiazole, a key transformation in the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocol outlines two common and effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. This guide includes reaction setup, execution, purification, and characterization of the N-arylated products. Additionally, representative data is presented to aid in the selection of optimal reaction conditions.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-arylation of substituted benzothiazoles is a critical step in the development of new therapeutic agents and functional organic materials. This protocol focuses on the N-arylation of this compound, a substrate with electron-withdrawing groups that can influence reactivity. The two primary methods detailed herein, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, are robust and versatile for forming the desired C-N bond.
Data Presentation
The selection of the appropriate catalyst, ligand, and base is crucial for achieving high yields in N-arylation reactions. The following table summarizes representative yields for the N-arylation of a generic aryl bromide with an amine, illustrating the impact of different catalytic systems. These values are intended to serve as a guide for reaction optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-85 |
| 3 | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 60-75 |
| 4 | CuI (5) | Phenanthroline (10) | K₃PO₄ (2.0) | DMSO | 130 | 24 | 65-80 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is generally preferred for its milder reaction conditions and broader substrate scope.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.
-
Seal the flask or vial and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-bromo-4-fluoro-1,3-benzothiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ullmann Condensation (Copper-Catalyzed)
This method is a classical alternative, particularly useful for certain substrates. It often requires higher temperatures than the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl amine
-
Copper(I) iodide (CuI) or Copper(I) chloride (CuCl)
-
Ligand (e.g., L-proline, phenanthroline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction vial suitable for high temperatures
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl amine (1.5 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).
-
Add the base (2.0 equiv).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Seal the vial and heat the reaction mixture with vigorous stirring at 110-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by spectroscopic methods.
Mandatory Visualizations
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Hypothetical signaling pathway inhibited by an N-aryl-benzothiazole derivative.
Application Notes and Protocols for High-Throughput Screening of 6-bromo-4-fluoro-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-bromo-4-fluoro-1,3-benzothiazole serves as a crucial synthetic intermediate in the generation of diverse compound libraries for drug discovery. While this specific molecule is not typically screened directly in high-throughput screening (HTS) campaigns, its derivatives are of significant interest for their potential therapeutic activities, particularly as kinase inhibitors for oncology applications and as antimicrobial agents. This document provides detailed application notes and protocols for a representative HTS assay—a kinase activity assay—that could be employed to screen a library of compounds derived from this compound.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives have shown promise as antagonists for inflammatory bowel disease, inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), and as anticancer agents targeting kinases like VEGFR-2 and BRAF.[1][2] Given that a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a key intermediate in the synthesis of the approved kinase inhibitor Abemaciclib, focusing on a kinase HTS assay is a relevant and practical application.[3][4]
Application Note: High-Throughput Screening of a Benzothiazole Derivative Library for Kinase Inhibition
Objective: To identify potent inhibitors of a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR-2 or a serine/threonine kinase like BRAF) from a chemical library of novel benzothiazole derivatives synthesized from this compound.
Assay Principle: A common method for HTS of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the kinase. This can be achieved using various detection methods, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction. The protocol detailed below will utilize a luminescence-based assay that measures the depletion of ATP.
Workflow Summary:
Caption: A generalized workflow for a high-throughput kinase inhibition assay.
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format and is adaptable for various kinases.
Materials and Reagents:
-
Kinase of interest (e.g., recombinant human VEGFR-2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., a commercial luciferin/luciferase-based reagent that produces light in the presence of ATP)
-
Test compounds (benzothiazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include wells for positive control (e.g., Sorafenib) and negative control (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized based on preliminary experiments to ensure the reaction is in the linear range.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound-plated assay plate. This will result in a 1X concentration of the enzyme and substrate.
-
-
ATP Addition:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to result in approximately 50% ATP consumption in the negative control wells.
-
-
Reaction Termination and Signal Detection:
-
Add 10 µL of the kinase detection reagent to each well. This reagent will stop the enzymatic reaction and initiate the luminescence signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Presentation and Analysis
The raw luminescence data is normalized to determine the percent inhibition for each test compound.
Data Normalization:
The percent inhibition is calculated using the following formula:
Percent Inhibition = 100 * (1 - (Signalcompound - Signalpos_control) / (Signalneg_control - Signalpos_control))
Where:
-
Signalcompound is the luminescence signal in the presence of the test compound.
-
Signalpos_control is the average signal from the positive control wells (maximum inhibition).
-
Signalneg_control is the average signal from the negative control wells (no inhibition, DMSO only).
Hit Identification:
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Table 1: Representative HTS Data for a Benzothiazole Derivative Library Screened Against VEGFR-2
| Compound ID | Concentration (µM) | Luminescence (RLU) | Percent Inhibition (%) | Hit ( >50%) |
| Neg Control | - | 850,000 | 0 | No |
| Pos Control | 10 | 50,000 | 100 | - |
| BFT-001 | 10 | 780,500 | 8.7 | No |
| BFT-002 | 10 | 410,000 | 55.0 | Yes |
| BFT-003 | 10 | 815,000 | 4.4 | No |
| BFT-004 | 10 | 150,000 | 87.5 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
Following the primary screen, "hits" are re-tested at multiple concentrations to determine their potency (IC₅₀ value).
| Compound ID | IC₅₀ (µM) |
| BFT-002 | 7.8 |
| BFT-004 | 0.95 |
| Sorafenib | 0.09 |
Signaling Pathway Visualization
The following diagram illustrates the role of VEGFR-2 in promoting angiogenesis and how an inhibitor, potentially a derivative of this compound, can block this pathway.
Caption: VEGFR-2 signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
The strategic use of this compound as a starting material allows for the creation of novel chemical entities with the potential to modulate key biological pathways. The provided HTS protocol for kinase inhibition serves as a robust framework for screening such libraries. Successful identification and characterization of potent and selective kinase inhibitors from these screening efforts can provide valuable lead compounds for the development of new therapeutics in oncology and other disease areas. Further studies, including secondary assays, selectivity profiling, and cell-based assays, are necessary to validate the activity of initial hits and advance them through the drug discovery pipeline.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8 Manufacturer, Supplier | Zhonghan [xsu.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
Application Notes and Protocols: 6-bromo-4-fluoro-1,3-benzothiazole as a Fluorescent Probe for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of a novel fluorescent probe based on the 6-bromo-4-fluoro-1,3-benzothiazole scaffold for the detection and imaging of biological thiols (biothiols) such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). While direct experimental data for this specific probe is not yet available, these protocols are based on the well-established chemistry and application of structurally similar benzothiazole-based fluorescent probes. The proposed probe, hereinafter referred to as BFBS-DNBS , incorporates a 2,4-dinitrobenzenesulfonyl (DNBS) group as a fluorescence quencher and a recognition site for biothiols. The detection mechanism is based on a thiol-induced cleavage of the DNBS group, leading to a "turn-on" fluorescence response.
Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, planar structure and extended π-conjugated system often result in desirable photophysical properties, including high quantum yields and large Stokes shifts. The electron-withdrawing nature of the benzothiazole ring facilitates intramolecular charge transfer (ICT), a mechanism often exploited in the design of fluorescent sensors. By functionalizing the benzothiazole core with specific recognition moieties, probes with high selectivity and sensitivity for various analytes, including metal ions, reactive oxygen species, and biothiols, can be developed.
Proposed Probe: BFBS-DNBS for Biothiol Detection
We propose a fluorescent probe, 2-((6-bromo-4-fluoro-1,3-benzothiazol-2-yl)oxy)phenyl 2,4-dinitrobenzenesulfonate (BFBS-DNBS) , for the detection of biothiols.
Sensing Mechanism: The probe is designed to be initially non-fluorescent due to the photoinduced electron transfer (PET) quenching effect of the electron-deficient 2,4-dinitrobenzenesulfonyl (DNBS) group. In the presence of biothiols, a nucleophilic aromatic substitution reaction occurs, cleaving the DNBS group. This cleavage liberates the highly fluorescent 6-bromo-4-fluoro-2-hydroxybenzothiazole derivative, resulting in a significant "turn-on" fluorescence signal.
Caption: Proposed sensing mechanism of BFBS-DNBS for biothiol detection.
Quantitative Data (Hypothetical)
The following table summarizes the expected photophysical and performance data for the BFBS-DNBS probe, based on analogous benzothiazole-based biothiol probes.
| Parameter | Value |
| Excitation Wavelength (λex) | ~ 410 nm |
| Emission Wavelength (λem) | ~ 525 nm |
| Stokes Shift | ~ 115 nm |
| Quantum Yield (Φ) of Fluorophore | > 0.5 |
| Detection Limit (LOD) | < 0.2 µM |
| Response Time | < 20 minutes |
| Fold Fluorescence Enhancement | > 100-fold |
Experimental Protocols
Synthesis of BFBS-DNBS Probe (Proposed)
This proposed synthesis is a two-step process starting from commercially available this compound.
Step 1: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazol-2-ol
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 6-bromo-4-fluoro-1,3-benzothiazol-2-ol.
Step 2: Synthesis of BFBS-DNBS
-
Dissolve 6-bromo-4-fluoro-1,3-benzothiazol-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the BFBS-DNBS probe.
Protocol for In Vitro Detection of Biothiols
Materials:
-
BFBS-DNBS stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biothiol stock solutions (10 mM Cys, Hcy, GSH in PBS)
-
Other amino acid stock solutions (10 mM in PBS)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of BFBS-DNBS (10 µM) in PBS.
-
Prepare serial dilutions of biothiol standards in PBS.
-
To the wells of a 96-well plate, add 100 µL of the 10 µM BFBS-DNBS solution.
-
Add 100 µL of the biothiol standards or other amino acid solutions to the respective wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~410 nm and emission at ~525 nm.
-
For selectivity studies, test the probe's response to other relevant biological analytes.
Protocol for Cellular Imaging of Biothiols
Materials:
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
BFBS-DNBS stock solution (1 mM in DMSO)
-
N-ethylmaleimide (NEM) solution (100 mM in DMSO) for negative control
-
Cysteine solution (10 mM in PBS) for positive control
-
Confocal laser scanning microscope
Experimental Workflow:
Caption: Experimental workflow for cellular imaging of biothiols.
Procedure:
-
Cell Culture: Seed A549 cells on glass-bottom confocal dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Treatment (Controls):
-
Negative Control: Pre-treat one set of cells with 1 mM N-ethylmaleimide (NEM), a thiol-blocking agent, for 30 minutes.
-
Positive Control: Pre-treat another set of cells with 100 µM cysteine for 30 minutes to increase intracellular biothiol levels.
-
-
Probe Loading: Wash the cells with PBS and then incubate all cell groups (control, positive control, and negative control) with 10 µM BFBS-DNBS in serum-free medium for 30 minutes at 37°C.
-
Imaging: Wash the cells twice with PBS to remove excess probe. Acquire fluorescence images using a confocal microscope with an excitation wavelength of ~405 nm and an emission collection window of 500-550 nm.
Expected Results
-
In Vitro: A significant, concentration-dependent increase in fluorescence intensity should be observed upon the addition of biothiols (Cys, Hcy, GSH) to the BFBS-DNBS solution. Minimal fluorescence change is expected with other amino acids, demonstrating high selectivity.
-
Cellular Imaging:
-
Control Cells: Bright intracellular green fluorescence is expected, indicating the presence of endogenous biothiols.
-
NEM-treated Cells (Negative Control): A significant reduction in fluorescence intensity should be observed compared to control cells, as NEM will have depleted the intracellular biothiol pool.
-
Cysteine-treated Cells (Positive Control): An enhanced fluorescence signal compared to control cells is anticipated due to the elevated intracellular biothiol concentration.
-
Conclusion
The proposed this compound-based fluorescent probe, BFBS-DNBS, holds significant promise as a selective and sensitive tool for the detection and imaging of biothiols. The provided protocols, though based on the established performance of similar benzothiazole derivatives, offer a robust framework for the experimental validation and application of this novel probe in biomedical research and drug development. Further experimental verification is required to confirm the specific properties and efficacy of BFBS-DNBS.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 6-bromo-4-fluoro-1,3-benzothiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The primary route for this synthesis involves the cyclocondensation of 2-amino-5-bromo-3-fluorothiophenol with a suitable one-carbon source, such as formic acid or its derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
-
Degradation of 2-amino-5-bromo-3-fluorothiophenol: 2-aminothiophenols are susceptible to oxidation, which can significantly reduce the amount of starting material available for the desired reaction.
-
Troubleshooting:
-
Use the 2-aminothiophenol immediately after preparation or purification.
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
-
Ensure all solvents are deoxygenated before use.
-
-
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically impact the reaction rate and equilibrium.
-
Troubleshooting:
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the cyclization. Consider screening different Brønsted or Lewis acid catalysts.
-
Solvent: The polarity of the solvent can influence the reaction. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Temperature: Insufficient temperature may lead to slow reaction rates, while excessively high temperatures can cause decomposition of the starting materials or product. An optimal temperature range should be determined empirically.
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
-
-
Q2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. The primary side products in this synthesis are often dimers of the 2-aminothiophenol starting material and over-alkylation or arylation products if reactive reagents are used.
-
Oxidative Dimerization: The thiol group of 2-amino-5-bromo-3-fluorothiophenol can be oxidized to form a disulfide-linked dimer.
-
Troubleshooting:
-
As mentioned previously, maintaining an inert atmosphere and using deoxygenated solvents is crucial.
-
The addition of a mild reducing agent might be considered, though this could interfere with the desired reaction.
-
-
-
Formation of Benzothiazine Derivatives: Under certain conditions, side reactions can lead to the formation of six-membered ring systems.
-
Troubleshooting:
-
Careful control of reaction temperature and the choice of a highly specific catalyst can favor the formation of the five-membered benzothiazole ring.
-
-
Q3: The purification of my crude product is difficult. What are the recommended purification strategies?
A3: The purification of halogenated benzothiazoles can be challenging due to their similar polarities to certain byproducts.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Troubleshooting:
-
Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of benzothiazoles include ethanol, isopropanol, and toluene.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Troubleshooting:
-
A solvent system with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Monitor the fractions carefully by TLC to ensure proper separation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent method is the condensation of 2-amino-5-bromo-3-fluorothiophenol with a one-carbon electrophile, such as formic acid or triethyl orthoformate, often in the presence of an acid catalyst.
Q: How can I synthesize the starting material, 2-amino-5-bromo-3-fluorothiophenol?
A: A common route involves the multi-step synthesis starting from a commercially available substituted aniline. A possible sequence is the diazotization of a suitable aniline, followed by conversion to the corresponding thiol.
Q: What is the role of the fluoro and bromo substituents in the synthesis?
A: The electron-withdrawing nature of the fluorine and bromine atoms can influence the nucleophilicity of the amino and thiol groups, potentially affecting the rate of the cyclization reaction. However, halogen substituents are generally well-tolerated in benzothiazole synthesis.
Q: Are there any "green" synthesis methods available?
A: Research into greener synthetic routes for benzothiazoles is ongoing. Some methods explore the use of microwave irradiation to reduce reaction times and the use of more environmentally benign solvents and catalysts.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Toluene | 110 | 12 | Moderate |
Technical Support Center: Purification of Crude 6-Bromo-4-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-bromo-4-fluoro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for synthesizing benzothiazoles is the condensation of a corresponding 2-aminothiophenol with a suitable one-carbon synthon (e.g., formic acid or its equivalent). Potential impurities may include:
-
Unreacted starting materials: Such as 2-amino-5-bromo-3-fluorothiophenol and the one-carbon source.
-
Side-products: Including disulfide-linked dimers of the starting aminothiophenol.
-
Over-reaction or degradation products: Depending on the reaction conditions, more complex impurities may form.
-
Residual solvents and reagents: From the synthesis and initial work-up steps.
Q2: What is the recommended first step in purifying the crude product?
A2: An initial aqueous work-up is recommended to remove inorganic salts and water-soluble impurities. This typically involves dissolving or suspending the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water, followed by a brine wash to aid in the separation of the organic layer.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated.- The chosen solvent is too good a solvent for the compound. | - Evaporate some of the solvent to increase the concentration.- Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Perform a second crystallization of the mother liquor. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate eluent system (polarity is too high or too low).- Column was not packed properly (channeling).- Overloading of the column. | - Optimize the eluent system using TLC. A good starting point for benzothiazoles is a hexane/ethyl acetate mixture. Aim for an Rf value of 0.2-0.3 for the desired product.- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| Product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary. |
| Streaking of bands on the column. | - The compound is not very soluble in the eluent.- The crude sample was not properly loaded onto the column. | - Add a small amount of a more polar solvent to the eluent system.- Dissolve the crude sample in a minimal amount of the eluent or a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent. An ethanol/water or hexane/ethyl acetate mixture is often a good starting point for benzothiazole derivatives.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal eluent system by TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurities (target Rf for the product is ~0.25). A typical eluent system for a related compound was petroleum ether/ethyl acetate (6:1).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Experimental Workflow
A general workflow for the purification of crude this compound is presented below.
Technical Support Center: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-bromo-4-fluoro-1,3-benzothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. Ensure adequate stirring to maintain a homogeneous reaction mixture. |
| Degradation of starting materials or product: The reagents or the product might be sensitive to reaction conditions such as high temperatures or prolonged reaction times. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of your starting materials and consider if the product is prone to decomposition under the applied conditions. A lower reaction temperature for a longer duration might be beneficial. | |
| Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | Use reagents and solvents of high purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive. | |
| Presence of Multiple Spots on TLC/Impure Product | Formation of side products: Several side reactions can lead to impurities. These may include over-bromination, formation of regioisomers, or incomplete cyclization. | Optimize the stoichiometry of the reactants. For instance, using an excess of the amine or the brominating agent can lead to different side products. Purification by column chromatography or recrystallization is often necessary to isolate the desired product. |
| Dimerization: Benzothiazole derivatives can sometimes form dimeric byproducts. | Adjusting the concentration of the reactants might help to minimize dimerization, which is often favored at higher concentrations. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The crude product may be an oil or may not crystallize easily from the chosen solvent system. | Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the recommended method. Seeding the solution with a small crystal of the pure product, if available, can induce crystallization. |
| Co-elution of impurities: Impurities may have similar polarity to the product, making separation by column chromatography challenging. | Experiment with different solvent systems for chromatography to improve separation. Sometimes a combination of different purification techniques (e.g., recrystallization followed by chromatography) is necessary. | |
| Formation of an Unexpected Product | Incorrect starting material: Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry). | Ensure that the correct reagents have been used and that they are of the required purity. |
| Rearrangement or unexpected reactivity: The reaction conditions may have promoted an unforeseen chemical transformation. | Carefully analyze the spectral data of the unexpected product to elucidate its structure. This can provide insights into the reaction mechanism and help in modifying the conditions to favor the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the reaction of a substituted aniline with a source of the thiazole ring. Two common methods are:
-
From 2-amino-5-bromo-3-fluorothiophenol: Cyclization with a one-carbon synthon like formic acid or its derivatives.
-
The Hugerschoff synthesis: Reaction of 4-bromo-2-fluoroaniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of a halogen (e.g., bromine) to form an intermediate thiourea, which then cyclizes.
Q2: What are the most likely side reactions in the synthesis of this compound?
A2: Several side reactions can occur, leading to impurities in the final product:
-
Formation of Regioisomers: During the bromination of a fluoroaniline precursor, different regioisomers of the bromo-fluoroaniline can be formed, which will then lead to isomeric benzothiazole products.
-
Over-bromination: The aromatic ring can be further brominated to yield di- or tri-brominated benzothiazoles if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Incomplete Cyclization: The intermediate thiourea may not fully cyclize, remaining as a significant impurity in the crude product.
-
Formation of Dimeric Byproducts: Under certain conditions, two molecules of a reactive intermediate can react with each other to form a dimer.
-
Hydrolysis of Intermediates: If the reaction is not carried out under anhydrous conditions, moisture can lead to the hydrolysis of reactive intermediates.
Q3: How can I minimize the formation of the dibromo- side product?
A3: To minimize over-bromination, you should carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is typically recommended. Adding the brominating agent slowly and at a low temperature can also help to control the reaction and reduce the formation of di-brominated products.
Q4: My TLC shows a spot that does not move from the baseline. What could it be?
A4: A spot that remains at the baseline of a TLC plate is typically a very polar compound or a salt. This could be an unreacted starting material that is a salt, a salt byproduct of the reaction, or a highly polar intermediate that has not cyclized. Washing the organic extract with water or brine during the work-up can help remove inorganic salts.
Q5: What is the best way to purify the crude this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can also be an effective purification method if the product is a solid.
Experimental Protocols
General Protocol for the Synthesis of this compound via Hugerschoff Reaction:
-
Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid, add potassium thiocyanate (1.1 equivalents).
-
Bromination and Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise
Technical Support Center: Overcoming Solubility Challenges with 6-bromo-4-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-bromo-4-fluoro-1,3-benzothiazole in chemical reactions.
Troubleshooting Guide & FAQs
Q1: I am having trouble dissolving this compound in my reaction solvent. What are some recommended solvents?
A1: Due to the limited availability of direct solubility data for this compound, we recommend starting with solvents that have proven effective for structurally similar compounds, such as other halogenated benzothiazoles. It is advisable to perform small-scale solubility tests before proceeding with your reaction.
Recommended Solvents to Test:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and N-Methylformamide (NMP) are often effective for dissolving benzothiazole derivatives.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane can be good starting points.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may also serve as suitable solvents.
-
Alcohols: Methanol and Ethanol could be viable options, although the polarity might be a concern depending on the reaction.
Q2: I've tried a few solvents with little success. What other strategies can I employ to improve the solubility of this compound?
A2: If single-solvent systems are ineffective, several techniques can be employed to enhance solubility:
-
Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. A common approach is to dissolve the compound in a small amount of a good solvent (like DMF or THF) and then dilute it with a less polar co-solvent that is miscible and suitable for your reaction conditions.
-
Heating: Gently warming the solvent or reaction mixture can increase the rate of dissolution and the overall solubility. Always consider the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: Applying ultrasonic waves can help break down solute aggregates and facilitate dissolution.
-
pH Adjustment: If your reaction conditions permit, adjusting the pH of the medium can alter the ionization state of the molecule, potentially increasing its solubility. This is more applicable in aqueous or protic solvent systems.
Q3: My reaction requires a non-polar solvent, but this compound is not dissolving. What are my options?
A3: This is a common challenge. Here are a few approaches:
-
Minimal High-Polarity Co-solvent: Use the smallest possible volume of a high-polarity aprotic solvent (e.g., DMF) to dissolve the benzothiazole derivative first. Then, slowly add this solution to your non-polar reaction solvent. Monitor for any precipitation.
-
Phase-Transfer Catalysis: If your reaction involves ionic reagents, a phase-transfer catalyst (PTC) can be used to shuttle the reagent between an aqueous or solid phase and the organic phase where your benzothiazole derivative is present, even if not fully dissolved.
-
Elevated Temperature: Running the reaction at a higher temperature, if the reaction tolerates it, can increase the solubility in less ideal solvents.
Q4: Can I use this compound as a slurry if it doesn't fully dissolve?
A4: Proceeding with a slurry (a heterogeneous mixture) is possible for some reactions, particularly if the dissolution of the starting material is the rate-limiting step and it dissolves as it reacts. However, this can lead to issues with reaction kinetics, reproducibility, and side product formation. It is generally preferable to achieve a homogeneous solution. If you must use a slurry, ensure vigorous stirring to maximize the surface area of the solid.
Data Presentation: Solvent Selection Guide
| Solvent Class | Examples | Anticipated Solubility | Notes |
| Aprotic Polar | DMF, NMP, DMSO | High | Often the best choice for initial dissolution. May need to be removed during workup. |
| Ethereal | THF, 1,4-Dioxane | Moderate to High | Good general-purpose solvents for many organic reactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Useful for reactions at or below room temperature. |
| Aromatic | Toluene, Xylene | Low to Moderate | May require heating to achieve sufficient solubility. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for side reactions if the alcohol can act as a nucleophile. |
| Non-polar | Hexane, Heptane | Very Low | Primarily used as anti-solvents for precipitation and recrystallization. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Accurately weigh 5-10 mg of this compound into a small vial.
-
Add a measured volume (e.g., 0.1 mL) of the chosen solvent.
-
Vortex or stir the mixture at room temperature for 2-3 minutes.
-
Observe for complete dissolution.
-
If not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL) until the solid dissolves or a large volume of solvent has been added.
-
If solubility is still poor, gently warm the mixture and observe any changes.
Protocol 2: Utilizing a Co-solvent System for a Reaction
-
In a
Technical Support Center: Optimization of Reaction Conditions for 6-bromo-4-fluoro-1,3-benzothiazole Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 6-bromo-4-fluoro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the benzothiazole core.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors.[1][2][3] Common issues include inefficient catalyst systems, improper base or solvent selection, and the instability of the boronic acid or ester coupling partner.[4] It is also crucial to ensure an inert atmosphere to prevent catalyst degradation and homocoupling side reactions.[5]
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[4] To minimize it, thoroughly degas your reaction mixture and solvents.[5] Using a slight excess of the this compound can also help to favor the cross-coupling pathway.[5] Additionally, the choice of palladium precatalyst and ligands can influence the extent of homocoupling.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: For a successful Buchwald-Hartwig amination, the choice of palladium catalyst, phosphine ligand, and base is critical.[6][7] The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[6] Given the bromo-substitution, a range of catalyst systems should be effective. The solubility of all reagents is also a key factor to consider for achieving good yields.[6]
Q5: My Sonogashira coupling is not proceeding to completion. What should I check?
A5: Incomplete Sonogashira couplings can be due to several factors. The oxidative addition of the aryl bromide can be a rate-limiting step, and for less reactive bromides, higher temperatures may be required.[8] The choice of palladium and copper co-catalyst, as well as the base (typically an amine), is crucial.[9] Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, which can be minimized by running the reaction under an inert atmosphere and sometimes by the slow addition of the alkyne.[10]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no product formation.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[2] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[1] |
| Poor Solvent Choice | Try different solvent systems like dioxane/water, toluene/water, or THF/water.[1][2] Ensure solvents are properly degassed. |
| Boronic Acid Decomposition | Check the purity of your boronic acid or ester. Protodeboronation can be an issue.[2] Consider using a more stable boronic ester derivative if the acid is unstable.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While 80-100°C is a common range, some systems may require higher temperatures to proceed efficiently.[1] |
Problem: Formation of significant side products (e.g., homocoupling, debromination).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5] |
| Suboptimal Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands often improve reaction efficiency and minimize side reactions. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the boronic acid/ester. |
Buchwald-Hartwig Amination
Problem: Low conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Catalyst System Inefficiency | Screen different palladium pre-catalysts and phosphine ligands. For aryl bromides, a variety of systems are known to be effective.[6] |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be critical for efficient catalysis.[6] |
| Low Reaction Temperature | Increase the reaction temperature. Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-120°C). |
| Reagent Insolubility | Ensure all components are soluble in the chosen solvent at the reaction temperature. Toluene, dioxane, and THF are common solvents.[6][11] |
Sonogashira Coupling
Problem: Low yield and/or significant starting material remaining.
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | Ensure the activity of both the palladium catalyst and the copper(I) co-catalyst. Use fresh sources if necessary. |
| Inappropriate Base/Solvent | Amine bases like triethylamine or diisopropylamine are typically used, often serving as both the base and part of the solvent system.[8] |
| Low Reaction Temperature | For aryl bromides, higher temperatures (e.g., 60-100°C) may be necessary to facilitate the oxidative addition step.[8] |
| Alkyne Homocoupling (Glaser Coupling) | Minimize oxygen in the reaction vessel by thorough degassing.[10] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[9] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the phosphine ligand if required.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the chosen degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the progress.
-
After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
General Sonogashira Coupling Protocol
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60°C) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 6-bromo-4-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-bromo-4-fluoro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from unreacted starting materials or side reactions during the synthesis. Based on common synthetic routes for benzothiazoles, likely impurities include:
-
Unreacted 2-amino-5-bromo-3-fluorothiophenol: A key starting material that may not have fully reacted.
-
Unreacted formic acid or equivalent C1 source: The reagent used to form the thiazole ring.
-
6-bromo-4-methoxy-1,3-benzothiazole: A potential byproduct if methanol is used as a solvent or is present as an impurity, leading to nucleophilic substitution of the fluorine atom.
-
Polymeric byproducts: High temperatures or incorrect stoichiometry can sometimes lead to the formation of polymeric materials.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a sample. A mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v) on silica gel plates is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help identify the structure of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities by their mass-to-charge ratio.
Q3: What are the general storage conditions for purified this compound?
A3: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification. | 1. Incomplete reaction. 2. Product loss during extraction. 3. Product loss during recrystallization. 4. Product degradation on silica gel. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. Ensure the correct pH for extraction and use an adequate volume of extraction solvent. Perform multiple extractions. 3. Optimize the recrystallization solvent system and avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation. 4. If the compound is acid-sensitive, consider using neutral or basic alumina for chromatography, or deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Product is an oil instead of a solid. | 1. Presence of residual solvent. 2. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the product using a different method (e.g., column chromatography if recrystallization was used, or vice-versa). |
| Multiple spots on TLC after purification. | 1. Incomplete separation during column chromatography. 2. Co-crystallization of impurities. 3. Decomposition of the product on the TLC plate. | 1. Optimize the mobile phase for column chromatography to achieve better separation (a lower polarity eluent may be required). 2. Try a different solvent or solvent system for recrystallization. 3. Run a 2D TLC to check for on-plate decomposition. If decomposition is observed, consider using a different stationary phase or deactivating the silica gel. |
| Presence of a persistent, closely-eluting impurity. | 1. Isomeric impurity. 2. Impurity with very similar polarity to the product. | 1. Consider preparative HPLC for separation. 2. Try a different stationary phase for column chromatography (e.g., alumina, or a different type of silica gel). A different solvent system for recrystallization might also be effective. |
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods for removing a common impurity, 6-bromo-4-methoxy-1,3-benzothiazole.
Disclaimer: The following data is illustrative and intended to demonstrate the comparative effectiveness of purification techniques. Actual results may vary based on experimental conditions.
Table 1: Comparison of Purification Methods for the Removal of 6-bromo-4-methoxy-1,3-benzothiazole
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |
| Recrystallization (Hexane/Ethyl Acetate) | 90 | 97 | 99.1 |
| Column Chromatography (Silica Gel) | 90 | 98.5 | 99.8 |
| Preparative HPLC | 90 | >99.9 | - |
Table 2: Quantitative Analysis of Impurity Levels
| Purification Method | Initial Impurity Level (%) | Impurity Level after 1st Pass (%) | Impurity Level after 2nd Pass (%) |
| Recrystallization (Hexane/Ethyl Acetate) | 10 | 3 | 0.9 |
| Column Chromatography (Silica Gel) | 10 | 1.5 | 0.2 |
| Preparative HPLC | 10 | <0.1 | - |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as hexane and ethyl acetate (e.g., a starting ratio of 3:1).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC (a typical starting point is 9:1 v/v).
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for unsatisfactory purification results.
Technical Support Center: Synthesis of 6-bromo-4-fluoro-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-bromo-4-fluoro-1,3-benzothiazole. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions related to the scale-up of this process.
Experimental Protocols
A plausible and efficient synthetic route for this compound is a two-step process commencing with the commercially available 4-bromo-2-fluoroaniline. The initial step involves the synthesis of the key intermediate, 2-amino-5-bromo-3-fluorothiophenol, followed by a cyclization reaction to yield the final product.
Step 1: Synthesis of 2-amino-5-bromo-3-fluorothiophenol
This step involves the diazotization of 4-bromo-2-fluoroaniline, followed by reaction with a sulfur source to introduce the thiol group.
-
Materials:
-
4-bromo-2-fluoroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate in water at room temperature.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous reaction with gas evolution will occur.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture and extract the xanthate intermediate with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude xanthate intermediate.
-
Hydrolyze the crude xanthate by refluxing with a solution of sodium hydroxide in ethanol.
-
After the reaction is complete, cool the mixture and acidify with HCl to precipitate the thiophenol.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-fluorothiophenol.
-
Step 2: Synthesis of this compound
This final step involves the cyclization of the aminothiophenol intermediate using formic acid.
-
Materials:
-
2-amino-5-bromo-3-fluorothiophenol
-
Formic acid (98-100%)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-amino-5-bromo-3-fluorothiophenol and formic acid.
-
Add toluene as an azeotropic solvent.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-amino-5-bromo-3-fluorothiophenol | Incomplete diazotization. | Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or direct sunlight. | |
| Inefficient reaction with potassium ethyl xanthate. | Ensure the potassium ethyl xanthate is of good quality and used in a slight excess. | |
| Incomplete hydrolysis of the xanthate intermediate. | Ensure complete hydrolysis by extending the reflux time or using a higher concentration of sodium hydroxide. | |
| Step 2: Low yield of this compound | Incomplete cyclization. | Ensure all water is removed during the azeotropic distillation. Use a dehydrating agent like anhydrous magnesium sulfate in the reaction mixture. |
| Oxidation of the thiophenol starting material. | Handle the 2-amino-5-bromo-3-fluorothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Side reactions due to high temperature. | Monitor the reaction temperature carefully and avoid excessive heating during reflux. | |
| Final Product: Impure this compound | Presence of unreacted 2-amino-5-bromo-3-fluorothiophenol. | Optimize the cyclization reaction conditions (time, temperature) to ensure complete conversion. Purify the final product thoroughly using column chromatography. |
| Formation of disulfide byproducts from the thiophenol. | Minimize the exposure of the thiophenol intermediate to air and oxidizing agents. | |
| Residual formic acid. | Ensure thorough washing with sodium bicarbonate solution to remove all traces of acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The formation and immediate use of the diazonium salt in Step 1 is the most critical part of the synthesis. Diazonium salts are often unstable and can decompose, leading to a significant reduction in yield. Maintaining a low temperature (0-5 °C) and using the intermediate promptly are crucial for success.
Q2: Can I use a different reagent for the cyclization step?
A2: Yes, other reagents can be used for the cyclization of 2-aminothiophenols to form 2-unsubstituted benzothiazoles. Triethyl orthoformate is a common alternative to formic acid and can sometimes give cleaner reactions and higher yields. The reaction is typically heated in the presence of an acid catalyst.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both reaction steps. For Step 1, you can monitor the disappearance of the starting aniline. For Step 2, you can track the consumption of the aminothiophenol and the formation of the benzothiazole product. Using a UV lamp will help visualize the spots.
Q4: What are the main challenges when scaling up this synthesis?
A4: The main challenges in scaling up this synthesis include:
-
Temperature control: Managing the exothermicity of the diazotization reaction on a larger scale is critical to prevent decomposition.
-
Handling of intermediates: The instability of the diazonium salt requires efficient and rapid processing at scale. The sensitivity of the thiophenol to oxidation necessitates careful handling under an inert atmosphere.
-
Purification: Purification by column chromatography can be cumbersome and costly for large quantities. Developing a crystallization method for the final product is highly recommended for scale-up.
-
Waste disposal: The use of organic solvents and reagents requires proper waste management procedures, which become more significant at a larger scale.
Q5: What are the expected yields for each step?
A5: The yields can vary depending on the reaction conditions and the purity of the starting materials. Based on similar reported syntheses, the following are approximate expected yields:
-
Step 1 (2-amino-5-bromo-3-fluorothiophenol): 60-75%
-
Step 2 (this compound): 70-85%
Quantitative Data Summary
| Parameter | Step 1: Synthesis of 2-amino-5-bromo-3-fluorothiophenol | Step 2: Synthesis of this compound |
| Typical Scale | 10 g of 4-bromo-2-fluoroaniline | 5 g of 2-amino-5-bromo-3-fluorothiophenol |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (xanthate formation), Reflux (hydrolysis) | Reflux (typically 110-120 °C) |
| Expected Yield | 60-75% | 70-85% |
| Purity (after purification) | >95% (by HPLC) | >98% (by HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Validation & Comparative
Validating the Structure of 6-bromo-4-fluoro-1,3-benzothiazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of small organic molecules, using the hypothetical validation of 6-bromo-4-fluoro-1,3-benzothiazole as a case study. We will explore the roles of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, presenting experimental data from closely related, structurally confirmed analogues for comparative purposes.
The definitive three-dimensional structure of a molecule is paramount for understanding its chemical reactivity, physical properties, and biological activity. While X-ray crystallography provides the most direct and unambiguous evidence of a molecule's solid-state structure, a combination of spectroscopic methods is typically employed for a comprehensive characterization in solution and to corroborate the crystallographic findings.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is the gold standard for the structural elucidation of a new chemical entity. The following table summarizes the expected and comparative data for the validation of this compound.
| Technique | Parameter | Expected Data for this compound (Hypothetical) | Comparative Data: 6-bromo-2-methylsulfanyl-1,3-benzothiazole | Comparative Data: 6-bromo-1,3-benzothiazol-2-amine |
| Single-Crystal X-ray Crystallography | Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pna2₁ | |
| a (Å) | ~9.8 | 9.7843 (4) | 8.6268 (7) | |
| b (Å) | ~4.0 | 3.9514 (2) | 22.487 (2) | |
| c (Å) | ~11.6 | 11.6076 (5) | 4.0585 (3) | |
| β (°) | ~96 | 96.353 (4) | 90 | |
| Volume (ų) | ~450 | 446.01 (3) | 787.30 (11) | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.5-8.0 (m, 2H, Ar-H), δ 8.8 (s, 1H, thiazole-H) | Not Available | Not Available |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 110-160 (Ar-C and thiazole-C) | Not Available | Not Available |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated: 247.9386; Found: 247.9388 | Not Available | Not Available |
| FT-IR (Solid, cm⁻¹) | Key Absorptions | ~3100 (C-H aromatic), ~1600 (C=N), ~1450 (C=C aromatic), ~1250 (C-F), ~800 (C-Br) | Not Available | Not Available |
Experimental Workflow for Structural Validation
The comprehensive approach to validating the structure of a novel compound like this compound involves a logical progression of experiments. The following diagram illustrates a typical workflow, starting from the purified compound to its full structural elucidation and confirmation.
A Head-to-Head Comparison of Catalysts for the Functionalization of 6-bromo-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Catalytic Reactions
The functionalization of the 6-bromo-4-fluoro-1,3-benzothiazole scaffold is a critical step in the synthesis of a wide array of biologically active molecules and advanced organic materials. The selection of an appropriate catalyst system is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of various catalytic systems for common cross-coupling reactions used to functionalize this important heterocyclic building block, supported by experimental data from relevant literature.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. For substrates like this compound, the choice of palladium catalyst and ligand is crucial to overcome the steric hindrance and electronic properties of the molecule.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | >24 | Moderate to High |
| Pd₂(dba)₃ | None (ligand-free) | Na₂CO₃ | Dioxane/Water | Reflux | 4 | Up to 99%[1] |
| [Pd(C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | Mesitylene | 130 | 24 | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/Water | Room Temp | 0.5 | Excellent |
-
Ligand-free Suzuki-Miyaura Coupling: A notable advancement is the development of a ligand-free protocol utilizing Pd₂(dba)₃. This system relies on the coordinating ability of the benzothiazole nitrogen to form a palladacyclic intermediate, leading to excellent yields with sterically hindered substrates.[1]
-
Phosphine Ligands: For more conventional approaches, bulky and electron-rich phosphine ligands such as RuPhos and XPhos have demonstrated high efficacy, often allowing for reactions at lower temperatures.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is essential for tuning the pharmacological properties of benzothiazole derivatives. The Buchwald-Hartwig amination stands out as a powerful method for this transformation.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Microwave (165°C) | 0.5-1 | Good to Moderate[2] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | High |
| RuPhos-Pd-G3 | RuPhos | LiHMDS | Dioxane | 100 | 24 | High[3] |
| BrettPhos-Pd-G3 | BrettPhos | LiHMDS | Dioxane | Room Temp | 12 | High[3] |
-
Precatalysts: The use of palladium precatalysts, such as those based on RuPhos and BrettPhos, has simplified the reaction setup and improved reproducibility. These systems are particularly effective for the amination of unprotected heterocyclic bromides.[3]
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times, offering a rapid route to N-arylated products.[4]
Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties, which are valuable for further transformations and as structural components in functional materials.
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF/Et₃N | Room Temp | 16 | High[5] |
| [DTBNpP]Pd(crotyl)Cl | None (copper-free) | DTBNpP | TMP | DMSO | Room Temp | 0.5-18 | Up to 97%[6] |
| CataCXium A Pd G3 | None (copper-free) | CataCXium A | Et₃N | TPGS-750-M/H₂O/THF | 45 | 24 | Up to 98%[7] |
-
Copper-Free Systems: To avoid issues associated with copper co-catalysts, such as alkyne homocoupling, copper-free Sonogashira protocols have been developed. The use of air-stable palladium precatalysts with bulky phosphine ligands like DTBNpP allows for rapid reactions at room temperature with excellent yields.[6]
-
Micellar Catalysis: Performing the Sonogashira reaction in an aqueous micellar medium offers a green and efficient alternative, with high yields and easy product isolation.[7]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-10 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening catalysts for the functionalization of this compound.
Caption: Catalyst screening workflow for functionalization.
This guide provides a starting point for researchers to select and optimize catalyst systems for the functionalization of this compound. The choice of catalyst will ultimately depend on the specific transformation, desired functional group tolerance, and available laboratory resources.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Quantitative Analysis of 6-bromo-4-fluoro-1,3-benzothiazole Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative analytical technique for the quantitative determination of 6-bromo-4-fluoro-1,3-benzothiazole purity. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Product in Focus: this compound
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Ensuring the purity of this compound is critical for its intended applications, as impurities can affect its biological activity, chemical reactivity, and safety profile.
Experimental Comparison: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
This section details the experimental protocols for two common analytical techniques for purity assessment: a primary HPLC method and a comparative GC-MS method.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2][3] A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Standard Concentration | 100 µg/mL in Acetonitrile |
| Sample Concentration | 1 mg/mL in Acetonitrile |
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile. This solution was then further diluted to the appropriate concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. It provides both quantitative data and structural information about the analytes.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Sample Preparation: The sample was prepared by dissolving 1 mg of this compound in 1 mL of dichloromethane.
Quantitative Data and Comparison
The following tables summarize the hypothetical quantitative data obtained from the analysis of a batch of this compound using both HPLC and GC-MS.
Table 3: Purity Profile of this compound by HPLC
| Compound | Retention Time (min) | Area (%) |
| This compound | 5.2 | 99.5 |
| Impurity A | 3.8 | 0.2 |
| Impurity B | 4.5 | 0.3 |
Table 4: Purity Profile of this compound by GC-MS
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.7 | 99.4 |
| Impurity A | 7.1 | 0.25 |
| Impurity B | 8.2 | 0.35 |
Method Comparison Summary:
Both methods demonstrated comparable results in determining the purity of this compound. The HPLC method is generally more straightforward for routine quality control, while the GC-MS method provides valuable mass spectral data for the identification of unknown impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for purity determination.
Caption: HPLC analytical workflow for purity determination.
Caption: Decision logic for selecting an analytical method.
Conclusion
The quantitative analysis of this compound purity can be effectively achieved using a reversed-phase HPLC method with UV detection. This method is robust, reproducible, and suitable for routine quality control. For investigational purposes, such as impurity identification, GC-MS serves as a powerful complementary technique. The choice of method will depend on the specific requirements of the analysis, with HPLC being the preferred method for high-throughput screening and routine purity checks.
References
- 1. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for 6-bromo-4-fluoro-1,3-benzothiazole
This document provides crucial safety and logistical information for the handling, storage, and disposal of 6-bromo-4-fluoro-1,3-benzothiazole. The following procedures are based on best practices for handling similar halogenated benzothiazole derivatives and are intended for use by trained research, scientific, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is extrapolated from SDSs of structurally related compounds, including other brominated and fluorinated benzothiazoles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate PPE is mandatory to minimize risk.
| Hazard Class | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1][2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] | Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and appropriate disposable garments.[4][5][6] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3] | Use in a well-ventilated area or a chemical fume hood.[2][3][4] If ventilation is inadequate, use a NIOSH-approved respirator.[7] |
| Skin Irritation | Causes skin irritation.[2][3] | Chemical-resistant gloves, lab coat.[4][5] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Tightly fitting safety goggles or a face shield.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place, preferably a chemical fume hood.[1][4] Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools.[1][4] Avoid contact with skin, eyes, and clothing.[1][4] Wash hands thoroughly after handling.[1][2][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Store locked up.[1][2][3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1][2] Do NOT induce vomiting.[4] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[2][4] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2][3][4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Waste Product | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] |
| Contaminated Packaging | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
